What is the exact chemical structure of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone?
What is the exact chemical structure of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone?
An In-Depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
For professionals in chemical research and drug development, a comprehensive understanding of a molecule's structure and properties is paramount for its potential application. This guide provides a detailed analysis of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, a compound with a complex substitution pattern.
Deciphering the Chemical Structure
The systematic name 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone precisely describes the arrangement of its constituent chemical moieties. The backbone of this molecule is propiophenone, which is a three-carbon chain with a keto group at the first carbon, attached to a phenyl ring.
The nomenclature indicates the following substitutions:
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Propiophenone Backbone : This core structure consists of a benzene ring attached to a propan-1-one chain.
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2',3'-Dichloro : Two chlorine atoms are substituted on the phenyl ring of the propiophenone moiety at the second and third positions relative to the point of attachment of the propanone chain.
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3-(2,4-dimethylphenyl) : A 2,4-dimethylphenyl group is attached to the third carbon of the propanone chain.
Based on this, the IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one .
The chemical structure can be visualized as follows:
Caption: Chemical structure of 1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆Cl₂O | [1][2][3] |
| Molecular Weight | 307.21 g/mol | [1][2][3] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | Inferred |
| CAS Number | Not available | - |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a two-step process involving the preparation of an acyl chloride followed by a Friedel-Crafts acylation. This approach is a cornerstone of synthetic organic chemistry for the formation of aryl ketones[4][5].
Step 1: Synthesis of 3-(2,4-dimethylphenyl)propanoyl chloride
The initial step involves the conversion of 3-(2,4-dimethylphenyl)propanoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[6].
Reaction: 3-(2,4-dimethylphenyl)propanoic acid + SOCl₂ → 3-(2,4-dimethylphenyl)propanoyl chloride + SO₂ + HCl
Experimental Protocol:
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In a round-bottom flask under an inert atmosphere, dissolve 3-(2,4-dimethylphenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM).
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Slowly add thionyl chloride (approximately 1.5 equivalents) to the solution at room temperature.
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Heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
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After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
The synthesized 3-(2,4-dimethylphenyl)propanoyl chloride is then reacted with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target propiophenone derivative[5].
Reaction: 3-(2,4-dimethylphenyl)propanoyl chloride + 1,2-dichlorobenzene --(AlCl₃)--> 1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one + HCl
Experimental Protocol:
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In a separate flask under an inert atmosphere, suspend aluminum chloride (a slight excess) in an anhydrous solvent like DCM.
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Cool the suspension in an ice bath and slowly add the crude 3-(2,4-dimethylphenyl)propanoyl chloride.
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Add 1,2-dichlorobenzene dropwise to the reaction mixture, maintaining a low temperature.
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Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Caption: Proposed synthetic workflow for 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.
Structural Verification
To confirm the exact chemical structure of the synthesized compound, a combination of modern analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons would provide definitive evidence for the substitution patterns on both aromatic rings and the connectivity of the propanone chain.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the accurate molecular weight and elemental composition of the compound, confirming its molecular formula[7]. The isotopic pattern of the two chlorine atoms would also be a key feature in the mass spectrum.
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Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, most notably the characteristic strong absorption of the carbonyl (C=O) group of the ketone.
Conclusion
While 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a specific isomer for which dedicated literature is sparse, its chemical structure can be unambiguously determined from its systematic name. Its physicochemical properties can be reliably estimated, and a robust synthetic pathway can be proposed based on well-established organic chemistry principles. The detailed analytical characterization would be crucial for the unequivocal confirmation of its structure, paving the way for its potential use in research and development.
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